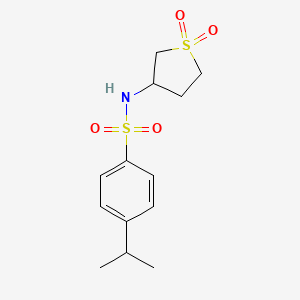

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Description

Fundamental Chemical Characterization

Systematic Nomenclature and Identifier Analysis

IUPAC Nomenclature Rationalization

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide , is derived through a hierarchical approach to structural description. The parent structure is benzene-1-sulfonamide , a benzene ring with a sulfonamide group (-SO₂NH₂) at position 1. The sulfonamide nitrogen is substituted with a 1,1-dioxo-1λ⁶-thiolan-3-yl group, which refers to a five-membered thiolane ring (C₄H₈S) oxidized at the sulfur atom to a sulfone (-SO₂-). The "1λ⁶" notation specifies the hexavalent oxidation state of sulfur, distinguishing it from simpler sulfoxide or sulfide forms.

The benzene ring also bears an isopropyl group (-CH(CH₃)₂) at position 4, denoted by the prefix "4-(propan-2-yl)." The numbering prioritizes the sulfonamide group as position 1, with subsequent positions determined by the lowest possible locants for substituents. This systematic naming ensures unambiguous identification of the compound’s structure, including stereochemical and functional group details.

Alternative Chemical Designations and Registry Numbers

The compound is cataloged under several identifiers:

- CAS Registry Number : 1798430-87-1.

- Systematic Synonyms : While no widely recognized common names exist, structural analogs include derivatives with variations in the thiolane or benzene substituents, such as 3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzene-1-sulfonamide and 4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzene-1-sulfonamide.

Notably, the compound’s registry in public databases like PubChem is limited, reflecting its specialized synthetic applications. The absence of a PubChem Compound ID (CID) underscores its niche research use compared to commercial pharmaceuticals.

Historical Evolution of Naming Conventions

The nomenclature of sulfonamides has evolved significantly since the early 20th century. Initially, compounds were named descriptively (e.g., "sulfanilamide derivatives") or via proprietary codes. The advent of IUPAC rules in the 1950s introduced systematic methods, prioritizing functional groups and substituent positions.

For this compound, the "1λ⁶" notation in 1,1-dioxo-1λ⁶-thiolan-3-yl reflects modern conventions for specifying sulfur oxidation states, a practice standardized in the 1990s. Earlier literature might have used ambiguous terms like "thiolane sulfone," lacking precise oxidation-state descriptors. The integration of SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) further revolutionized digital representation, enabling precise encoding of structures like this sulfonamide for computational analysis.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-10(2)11-3-5-13(6-4-11)20(17,18)14-12-7-8-19(15,16)9-12/h3-6,10,12,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCDLUNKMSYYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51086560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the thiolane ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

Sulfonamide formation: The sulfonamide group is introduced by reacting the thiolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Substitution on the benzene ring: The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide serves as a building block for synthesizing more complex molecules. Its ability to undergo oxidation and reduction reactions makes it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

Research has indicated that this compound may possess antimicrobial and anticancer properties. It has been investigated for its interactions with biological molecules, including enzymes and receptors:

- Antimicrobial Activity : Studies suggest that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations have shown that it may induce apoptosis in cancer cells by modulating specific signaling pathways.

Medicine

Due to its unique structure and biological activities, this compound is being explored as a potential therapeutic agent. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes, potentially leading to therapeutic benefits.

- Receptor Modulation : It may interact with cell surface receptors to influence cellular responses.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties allow for the creation of more durable materials and efficient chemical reactions.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to existing antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death. Further research is ongoing to elucidate the specific molecular targets involved.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, making the compound useful in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differentiation

- Core Functionality: The target compound’s benzene-sulfonamide core is shared with Example 52 (), but differs from Example 53 (), which features a benzamide-pyrazolopyrimidine scaffold. The sulfonamide group is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability . The 1,1-dioxo-thiolan ring distinguishes the target compound from tolylfluanid (), which has a simpler methanesulfonamide backbone.

- Substituent Effects: The para-isopropyl group on the benzene ring increases lipophilicity compared to the polar trifluoroacetamido and cyano groups in Example 52 (). This could favor membrane permeability but may reduce aqueous solubility. In contrast, Example 53 () incorporates fluorinated aromatic systems (e.g., 3-fluorophenyl), which are known to enhance bioavailability and metabolic resistance in drug candidates .

Functional and Application-Based Comparisons

Pharmaceutical vs. Agricultural Use :

Synthetic Accessibility :

- The synthesis of the target compound likely involves sulfonylation of a thiolan-3-amine intermediate, analogous to methods in and , which describe carbodiimide-mediated couplings for sulfonamide formation. In contrast, Example 53 () employs a Suzuki-Miyaura cross-coupling with palladium catalysts, reflecting the need for heterocyclic diversification .

Research Findings and Implications

- Bioactivity Potential: While explicit data for the target compound is unavailable, structurally related sulfonamides in and demonstrate kinase or enzyme inhibitory activity. The thiolan sulfone moiety may mimic transition states in enzymatic reactions, a strategy seen in protease inhibitors .

Physicochemical Properties :

- The 1,1-dioxo-thiolan ring likely improves solubility compared to purely aliphatic sulfonamides (e.g., tolylfluanid) due to its polar sulfone group. However, the isopropyl substituent may offset this by increasing logP values, necessitating formulation optimization for drug development .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including synthesized data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiolane ring and a sulfonamide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It is hypothesized to interact with various receptors, influencing signal transduction pathways.

- Alteration of Gene Expression : The compound could potentially modulate the expression of genes associated with disease processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

Table 1: Antimicrobial Activity (IC50 Values)

The compound demonstrated significant inhibitory activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines.

Table 2: Anticancer Activity (IC50 Values)

The results indicate that this compound has a promising profile as an anticancer agent.

Case Studies

A recent case study focused on the therapeutic potential of this compound in a rodent model of cancer. The study administered varying doses and monitored tumor growth over time. Results showed a significant reduction in tumor size compared to control groups, reinforcing the compound's potential as a therapeutic agent in oncology.

Q & A

Basic: What are the established synthetic routes for N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves sulfonamide formation via nucleophilic substitution. A common approach includes:

- Step 1: Reacting 4-(propan-2-yl)benzene-1-sulfonyl chloride with 3-amino-1,1-dioxothiolane under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM) at -40°C to 0°C to minimize side reactions .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require controlled addition of reagents and inert atmosphere.

Intermediates like the sulfonyl chloride precursor can be synthesized via chlorosulfonation of 4-isopropylbenzene. Reaction progress is monitored by TLC or LC-MS.

Advanced: How can reaction conditions be optimized to improve yield and stereochemical control during synthesis?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE): Vary temperature, solvent polarity, and base strength (e.g., NaH vs. Et₃N) to identify optimal parameters for nucleophilic attack .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Chiral Auxiliaries: For stereochemical control, incorporate chiral ligands or auxiliaries during sulfonamide bond formation, as seen in thiazolidinethione syntheses .

Monitor enantiomeric excess via chiral HPLC or polarimetry.

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyl group at C4, thiolane ring protons). NOESY can resolve spatial proximity of substituents.

- X-ray Crystallography: Single-crystal analysis using SHELX programs determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) . For similar sulfonamides, the Cambridge Structural Database (CSD) provides reference data .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula and purity.

Advanced: How can computational modeling predict binding modes with biological targets like TRP channels?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with TRPM8/TRPA1 channels. Template structures can derive from homologous proteins (PDB entries) .

- MD Simulations: Perform molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes in lipid bilayers over 100+ ns.

- SAR Analysis: Compare docking scores of analogs (e.g., furan vs. thiazole substituents) to identify pharmacophores. Validate predictions with mutagenesis studies .

Basic: What in vitro assays are suitable for initial evaluation of TRP channel modulation?

Methodological Answer:

- Calcium Imaging: Use HEK293 cells expressing human TRPM8/TRPA1. Measure intracellular Ca²⁺ flux (Fluo-4 dye) upon compound addition. IC₅₀ values are calculated via dose-response curves .

- Patch Clamp Electrophysiology: Assess direct channel inhibition in transfected cells. Current-voltage (I-V) relationships reveal voltage-dependent effects.

- Control Compounds: Include known antagonists (e.g., HC-030031 for TRPA1) to validate assay conditions .

Advanced: How can contradictory activity data between assays (e.g., calcium flux vs. electrophysiology) be resolved?

Methodological Answer:

Contradictions may arise from:

- Off-target Effects: Perform counter-screening against related channels (TRPV1, TRPV4) .

- Assay Artifacts: Test compound solubility (DLS) and stability (LC-MS) under assay conditions. Use vehicle controls (e.g., DMSO ≤0.1%).

- Allosteric Modulation: Conduct Schild analysis to distinguish competitive vs. non-competitive inhibition. Combine with radioligand binding assays if applicable.

Basic: What strategies enhance metabolic stability and bioavailability of this sulfonamide derivative?

Methodological Answer:

- Prodrug Design: Mask polar groups (e.g., sulfonamide) with ester or carbamate moieties for improved membrane permeability.

- Cytochrome P450 Screening: Identify metabolic hotspots via liver microsome assays. Introduce fluorine or methyl groups to block oxidation sites .

- LogP Optimization: Modify the thiolane ring (e.g., fluorination) to balance lipophilicity (cLogP target 2–4).

Advanced: How can proteome-wide profiling identify off-target interactions?

Methodological Answer:

- Thermal Proteome Profiling (TPP): Incubate cell lysates with the compound, heat-denature, and quantify protein stability via mass spectrometry.

- Affinity Pulldown: Use biotinylated analogs to capture binding partners from tissue homogenates. Validate hits with SPR or ITC.

- Kinase/GPCR Panels: Screen against 100+ kinases or GPCRs to rule out promiscuity.

Basic: What analytical methods ensure compound purity and stability during storage?

Methodological Answer:

- HPLC-PDA: Employ C18 columns (ACN/water + 0.1% TFA) to detect impurities (>98% purity threshold).

- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via LC-MS.

- Stability-Indicating Methods: Validate assays under ICH Q2(R1) guidelines.

Advanced: How can machine learning guide the design of novel analogs with improved potency?

Methodological Answer:

- QSAR Models: Train algorithms (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., ECFP4 fingerprints).

- Generative Chemistry: Use GANs to propose novel structures with optimal properties (e.g., SyntaLinker).

- Synthetic Feasibility: Filter generated compounds via retrosynthesis tools (e.g., ASKCOS) to prioritize synthesizable candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.